REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:6])[OH:3])[CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
100.43 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
resin
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
At 108° C.
|
Type
|
CUSTOM
|
Details
|
to collect in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
water was continuously removed
|
Type
|
CUSTOM
|
Details
|
The product was separated from the catalyst via filtration over silica using 300 mL diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed 4 times with saturated sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Diethyl ether was removed via rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)OC(C(O)CC(=O)OCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |